4-(2,3,6-Trimethylphenyl)-2-butanone
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Overview
Description
4-(2,3,6-Trimethylphenyl)-2-butanone is an organic compound with the molecular formula C13H18O It is a ketone derivative of 2,3,6-trimethylphenyl, characterized by the presence of a butanone group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trimethylphenyl)-2-butanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3,6-trimethylbenzene and butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trimethylphenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-(2,3,6-Trimethylphenyl)-2-butanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(2,3,6-Trimethylphenyl)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,3,6-Trimethylphenyl)-2-butanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,6-Trimethylphenyl)-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: Another trimethylphenyl derivative with different functional groups.
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one: A structurally similar compound with a methoxy group.
Uniqueness
4-(2,3,6-Trimethylphenyl)-2-butanone is unique due to its specific structural configuration and the presence of the butanone group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58720-40-4 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-6H,7-8H2,1-4H3 |
InChI Key |
YTAQPZUVJBPHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)CCC(=O)C)C |
Origin of Product |
United States |
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